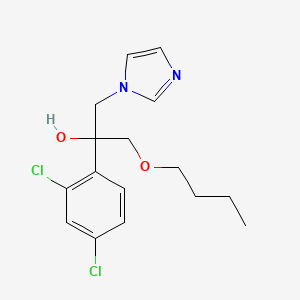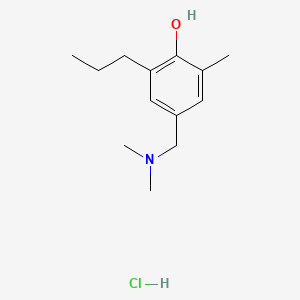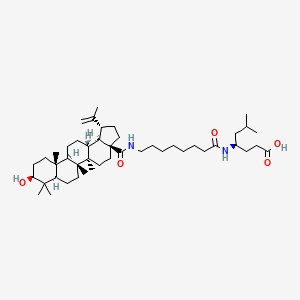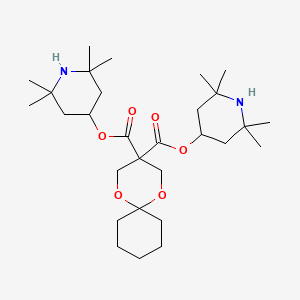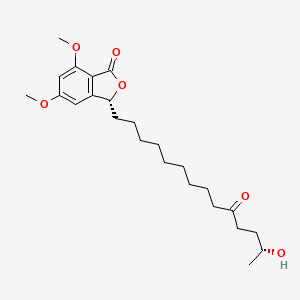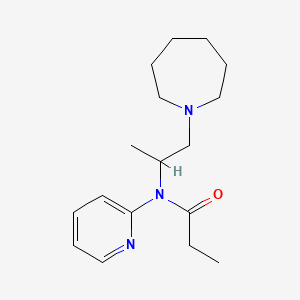
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a unique structure combining a hexahydro-1H-azepin-1-yl group with a pyridinylpropanamide moiety
Preparation Methods
The synthesis of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Intermediate: This step involves the cyclization of appropriate precursors to form the hexahydro-1H-azepin-1-yl group.
Alkylation: The intermediate is then alkylated with 1-methylethyl halide under controlled conditions to introduce the 1-methylethyl group.
Coupling with Pyridinylpropanamide: The final step involves coupling the alkylated intermediate with pyridinylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.
Scientific Research Applications
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The hexahydro-1H-azepin-1-yl group may interact with hydrophobic pockets, while the pyridinylpropanamide moiety can form hydrogen bonds and electrostatic interactions, leading to changes in the target’s conformation and function.
Comparison with Similar Compounds
Similar compounds to N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide include:
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylacetamide: Differing by the acetamide group, this compound has slightly different reactivity and binding properties.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylbutanamide: Featuring a butanamide group, it exhibits variations in hydrophobic interactions and solubility.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylmethanamide: This compound has a methanamide group, affecting its steric and electronic properties.
This compound stands out due to its balanced hydrophobic and hydrophilic interactions, making it a versatile candidate for various applications.
Properties
CAS No. |
54152-75-9 |
|---|---|
Molecular Formula |
C17H27N3O |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-17(21)20(16-10-6-7-11-18-16)15(2)14-19-12-8-4-5-9-13-19/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
InChI Key |
WFJASDRFZPIHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
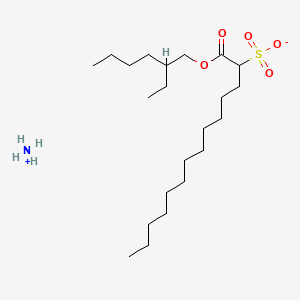
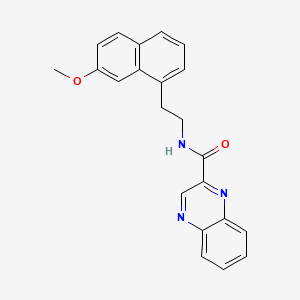
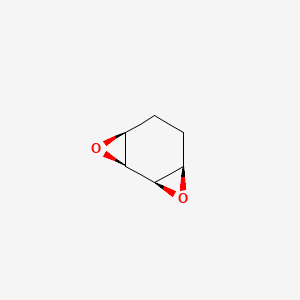
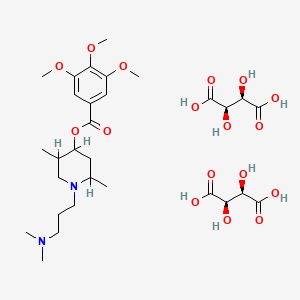
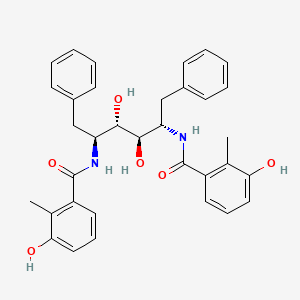
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
